perylene-3,4,9,10-tetracarboxylic acid
Overview
Description
Perylene-3,4,9,10-tetracarboxylic acid is a polycyclic aromatic hydrocarbon derivative with the molecular formula C24H12O8. It is known for its bright red color and strong luminescent properties. This compound is widely used in various high-technology applications due to its excellent thermal and photochemical stability, high fluorescence quantum yield, and wide color range .
Mechanism of Action
Target of Action
Perylene-3,4,9,10-tetracarboxylic acid (PTCA) is a highly conjugated molecule that primarily targets optoelectronic applications . It forms highly crystalline films and dyes, which are used in a variety of electronic and opto-electronic applications . The compound’s primary targets are the electronic devices where it provides a high electron mobility due to its low intermolecular distance, which results in π-π conjugation .
Mode of Action
The mode of action of PTCA involves the formation of a radical anion through electron transfer processes. This occurs by the addition of an electron to the lowest unoccupied molecular orbital (LUMO), followed by the formation of a dianion with the addition of a second electron to the same orbital .
Biochemical Pathways
PTCA and its derivatives are involved in various biochemical pathways. They exhibit strong absorptions within the range of 400-450 nm (B band) and 500-700 nm (Q band), showing generally characteristic absorption peaks at 458, 490, 526 nm . This property makes them suitable for use in photovoltaic devices, dyes, and OLED displays .
Pharmacokinetics
It’s known that the compound forms highly crystalline films and dyes, which can be used for a majority of electronic and opto-electronic applications . This suggests that the compound has a high degree of stability and can withstand various environmental conditions.
Result of Action
The result of PTCA’s action is the formation of highly crystalline films and dyes that can be used for a majority of electronic and opto-electronic applications . It provides a high electron mobility due to its low intermolecular distance which results in π-π conjugation . This leads to enhanced performance in electronic devices.
Action Environment
The action of PTCA is influenced by environmental factors. For instance, the compound’s solubility can be significantly increased in organic solvents and silicon sol-gel monomers through the reaction of PTCA dianhydride with 3-aminopropyltriethoxysilane . This reaction results in the formation of trimethylsilanol, which replaces a part of the EtO groups at the silicon atoms by more bulky Me3SiO groups . This process enhances the solubility of the dye, thereby influencing its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
Perylene-3,4,9,10-tetracarboxylic acid has been used in the synthesis of novel unsymmetrical “peri”-substituted this compound derivatives . These derivatives have been explored for their redox and optical properties . The compound also reacts with O2 via electron or hydrogen transfer to produce reactive oxygen species (ROS) such as superoxide radical (O2−•), hydroxyl radical (HO •) and hydrogen peroxide (H2O2) .
Cellular Effects
In the context of cellular effects, this compound has been used in the fabrication of a thrombin photoelectrochemical aptasensor . The photocurrent response of the ZnO nanorods was improved greatly due to the excellent visible-light photoelectric performance of this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its strong coupling to the conduction band of In2O3 nanosheets . Upon excitation, electrons are smoothly injected from this compound to In2O3 nanosheets, leaving holes behind to perform water oxidation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown a much more stable and higher photocurrent than the single PTCA and its derivatives . This stability and performance have been confirmed through various experiments .
Metabolic Pathways
Its role in the production of reactive oxygen species suggests it may interact with metabolic pathways involving oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perylene-3,4,9,10-tetracarboxylic acid can be synthesized through the oxidation of perylene using potassium permanganate in an alkaline medium. The reaction typically involves heating perylene with potassium permanganate in a mixture of water and sodium hydroxide, followed by acidification to precipitate the product .
Industrial Production Methods
In industrial settings, this compound is often produced through a similar oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
Perylene-3,4,9,10-tetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form perylene-3,4,9,10-tetracarboxylic dianhydride.
Reduction: Reduction of the compound can lead to the formation of perylene derivatives with different functional groups.
Substitution: The carboxylic acid groups can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amines, alcohols, or other nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Perylene-3,4,9,10-tetracarboxylic dianhydride.
Reduction: Various perylene derivatives.
Substitution: Perylene derivatives with substituted functional groups.
Scientific Research Applications
Perylene-3,4,9,10-tetracarboxylic acid has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Perylene-3,4,9,10-tetracarboxylic acid is often compared with other perylene derivatives, such as:
Perylene-3,4,9,10-tetracarboxylic dianhydride: Similar in structure but with different functional groups, leading to variations in reactivity and applications.
Perylene-3,4,9,10-tetracarboxylic diimide: Known for its use in organic photovoltaics and field-effect transistors.
Perylene-3,4,9,10-tetracarboxylic monoanhydride monoimides: Used as colorants and starting materials for other colorants.
This compound stands out due to its unique combination of thermal stability, photochemical stability, and strong luminescent properties, making it highly valuable in various scientific and industrial applications .
Properties
IUPAC Name |
perylene-3,4,9,10-tetracarboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12O8/c25-21(26)13-5-1-9-10-2-6-15(23(29)30)20-16(24(31)32)8-4-12(18(10)20)11-3-7-14(22(27)28)19(13)17(9)11/h1-8H,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDOBFPYBSDRKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=CC=C3C2=C1C4=C5C3=CC=C(C5=C(C=C4)C(=O)O)C(=O)O)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058841 | |
Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81-32-3 | |
Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perylenetetracarboxylic acid | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89768 | |
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Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,4,9,10-Perylenetetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6058841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perylene-3,4,9,10-tetracarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3,4,9,10-PERYLENETETRACARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4CM698BCZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of PTCA?
A1: PTCA has a molecular formula of C24H8O8 and a molecular weight of 424.32 g/mol.
Q2: What are the key spectroscopic features of PTCA?
A: PTCA derivatives, particularly PDIs, exhibit strong absorptions in the visible region with characteristic peaks around 458, 490, and 526 nm. These peaks correspond to emission peaks at 540, 576, and 624 nm, respectively. []
Q3: Is PTCA compatible with nylon?
A: Yes, PTCA has been successfully used as a melting-reactive dye for nylon-1010, demonstrating its compatibility and potential for mass coloration of this material. []
Q4: How does the chemical structure of PTCA side groups influence its fluorescence?
A: Modifications in the side groups of PTCA derivatives can significantly impact their fluorescence efficiency. For instance, introducing diphenylamino substituents to the phenyl rings in N,N’-diphenyl-3,4,9,10-perylenetetracarboxylic acid diimide (BPhPI) results in a significant decrease in fluorescence quantum yield due to the emergence of a charge transfer state below the first excited singlet state. []
Q5: How stable are PTCA derivatives at high temperatures?
A: PTCA derivatives generally display good thermal stability. For example, N,N'-didodecyl-1,7-dibromoperylene-3,4,9,10-tertracarboxylic acid diimide and N,N'-didodecyl-1,7-di(4-t-butylphenoxy)perylene-3,4,9,10-tertracarboxylic acid diimide exhibit decomposition temperatures above 300 °C. []
Q6: How do PTCA derivatives interact with DNA?
A: PTCA derivatives, like PIPER and Tel01, can interact with G-quadruplex DNA structures, potentially inhibiting the cancer cell-associated enzyme telomerase. Interestingly, their selectivity for G-quadruplex DNA over double-stranded DNA is influenced by the pH-mediated aggregation state of the ligand. []
Q7: Can PTCA derivatives be used for sensing applications?
A: Yes, PTCA and its derivatives have shown promise in sensing applications. For example, a PTCA/oxamic hydrazide (OHZ) system has been used for the electrochemiluminescent detection of tannic acid. [] Another study utilized a perylene diimide-containing poly(N,N-dimethylaminoethyl methacrylate) conjugate as a fluorescent “turn-on” sensor for CO2. [] Additionally, PTCA/hemin nanocomposites have been employed as redox probes and electrocatalysts in an amplified electrochemical aptasensor for thrombin detection. []
Q8: How do PTCA derivatives behave in organic electronic devices?
A: PTCA derivatives, particularly PDIs, are promising materials for organic electronics due to their good electron mobility and semiconducting properties. They have been investigated for use in organic photovoltaic devices and field-effect transistors. []
Q9: Can PTCA derivatives be used as cathode interlayers in perovskite solar cells?
A: Yes, a simple alcohol-soluble PTCA derivative, tetramethylammonium salt of PTCA (TMA-PTC), has been successfully employed as a cathode interlayer in planar p-i-n perovskite solar cells, resulting in enhanced power conversion efficiency and device stability. []
Q10: What is the role of PTCA in the synthesis of gold-organic hybrids?
A: Chloro-substituted PTCA bisimides have been used in the surface-assisted synthesis of gold-organic hybrids. Upon thermal dehalogenation on gold surfaces, these molecules form covalent bonds with gold atoms, leading to the formation of surface-directed Au-PBI chains. []
Q11: Have computational methods been used to study PTCA derivatives?
A: Yes, molecular simulations have been employed to investigate the intramolecular charge transfer (ICT) character in benzyl-substituted quinoline-4(1H)-ylidene-methyl-functionalized PTCA derivatives, providing insights into their broad absorption properties and potential for applications in photovoltaics and photocatalysis. []
Q12: How does the position of thioether substituents impact the properties of PTCA diimides?
A: The position of thioether substituents on the perylene core significantly affects the structural and electrochemical properties of PTCA diimides. For instance, 1,6- and 1,7-isomers of N,N'-bis(alkyl)diadamantylthio-3,4,9,10-perylenetetracarboxylic acid diimide exhibit different electrochemical and spectroscopic characteristics. []
Q13: How does the introduction of corannulene units influence the properties of PTCA dyes?
A: Incorporating corannulene units into PTCA dyes results in significant changes in their optical and electronic properties. Specifically, the absorption spectra show a bathochromic shift and enhanced molar extinction coefficients, making these hybrid dyes promising candidates for electron-acceptor materials in organic optoelectronic devices. []
Q14: What analytical techniques have been used to characterize PTCA and its derivatives?
A14: A variety of techniques have been employed to characterize PTCA and its derivatives. These include: * Spectroscopy: UV-Vis absorption and emission spectroscopy, fluorescence spectroscopy, infrared (IR) spectroscopy, Raman spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, electron paramagnetic resonance (EPR) spectroscopy.* Microscopy: Scanning electron microscopy (SEM), atomic force microscopy (AFM).* Electrochemistry: Cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS). * Chromatography: Size exclusion chromatography.* Thermal Analysis: Thermal gravimetric analysis (TGA).
Q15: Are there any known environmental concerns associated with PTCA and its derivatives?
A15: While the provided research papers do not extensively address the environmental impact of PTCA and its derivatives, their potential persistence and accumulation in the environment should be considered. Further research is necessary to assess their ecotoxicological effects and develop appropriate waste management strategies.
Q16: What are some examples of cross-disciplinary research involving PTCA and its derivatives?
A: The use of PTCA and its derivatives spans various disciplines:* Materials Science and Engineering: Development of organic electronic devices [], cathode interlayers for perovskite solar cells [], and gold-organic hybrids [].* Chemistry and Chemical Engineering: Synthesis of novel PTCA derivatives, investigation of their photophysical and electrochemical properties, and exploration of their self-assembly behavior.* Biochemistry and Biophysics: Studying the interactions of PTCA derivatives with biomolecules like DNA [], and their potential applications in biosensing [, , ].
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